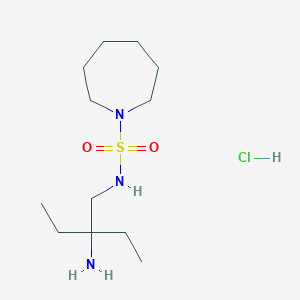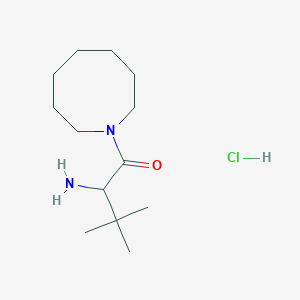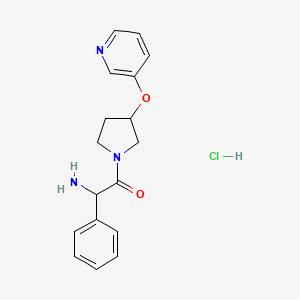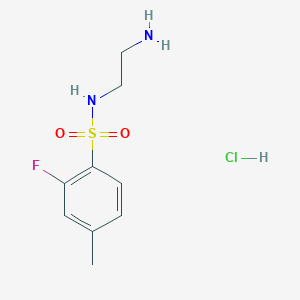![molecular formula C9H19ClN2OS B7632498 2-Amino-1-[2-(methylsulfanylmethyl)pyrrolidin-1-yl]propan-1-one;hydrochloride](/img/structure/B7632498.png)
2-Amino-1-[2-(methylsulfanylmethyl)pyrrolidin-1-yl]propan-1-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-[2-(methylsulfanylmethyl)pyrrolidin-1-yl]propan-1-one;hydrochloride, also known as 2-Methyl-AP-237, is a novel synthetic opioid drug. It was first synthesized in 2017 by a team of researchers from the University of California, San Diego. Since then, it has gained popularity among drug users due to its potent analgesic effects. However,
Mechanism of Action
The mechanism of action of 2-Amino-1-[2-(methylsulfanylmethyl)pyrrolidin-1-yl]propan-1-one;hydrochloride237 involves binding to the mu-opioid receptor in the brain and spinal cord. This binding leads to the activation of a cascade of events that ultimately results in the inhibition of pain transmission. Additionally, 2-Amino-1-[2-(methylsulfanylmethyl)pyrrolidin-1-yl]propan-1-one;hydrochloride237 also activates the reward pathway in the brain, leading to a feeling of euphoria.
Biochemical and Physiological Effects
2-Amino-1-[2-(methylsulfanylmethyl)pyrrolidin-1-yl]propan-1-one;hydrochloride237 has been found to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which is responsible for the feeling of pleasure and reward. It also increases the release of norepinephrine, which is involved in the body's stress response. Additionally, 2-Amino-1-[2-(methylsulfanylmethyl)pyrrolidin-1-yl]propan-1-one;hydrochloride237 has been found to suppress the immune system, leading to a decreased ability to fight off infections.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Amino-1-[2-(methylsulfanylmethyl)pyrrolidin-1-yl]propan-1-one;hydrochloride237 in lab experiments is its high potency. This allows for smaller doses to be used, reducing the risk of toxicity. Additionally, its high affinity for the mu-opioid receptor makes it a useful tool for studying the receptor's function. However, one limitation of using 2-Amino-1-[2-(methylsulfanylmethyl)pyrrolidin-1-yl]propan-1-one;hydrochloride237 is its potential for abuse. Researchers must take precautions to ensure that the drug is not diverted for recreational use.
Future Directions
There are several potential future directions for research on 2-Amino-1-[2-(methylsulfanylmethyl)pyrrolidin-1-yl]propan-1-one;hydrochloride237. One area of interest is its potential as a treatment for chronic pain. Another area of research is its potential for addiction treatment, as it has been found to reduce drug-seeking behavior in animals. Additionally, further studies are needed to determine the long-term effects of 2-Amino-1-[2-(methylsulfanylmethyl)pyrrolidin-1-yl]propan-1-one;hydrochloride237 on the immune system and other physiological systems.
Synthesis Methods
The synthesis of 2-Amino-1-[2-(methylsulfanylmethyl)pyrrolidin-1-yl]propan-1-one;hydrochloride237 involves the reaction of 2-(methylsulfanyl)methyl pyrrolidine with 2-oxopropylamine. The resulting product is then hydrolyzed to yield 2-Amino-1-[2-(methylsulfanylmethyl)pyrrolidin-1-yl]propan-1-one;hydrochloride237 hydrochloride. The synthesis method is relatively simple, and the required starting materials are readily available.
Scientific Research Applications
2-Amino-1-[2-(methylsulfanylmethyl)pyrrolidin-1-yl]propan-1-one;hydrochloride237 has been used in scientific research to study its analgesic properties. It has been found to have a high affinity for the mu-opioid receptor, which is responsible for mediating pain relief. Studies have shown that 2-Amino-1-[2-(methylsulfanylmethyl)pyrrolidin-1-yl]propan-1-one;hydrochloride237 is more potent than morphine in terms of its analgesic effects.
properties
IUPAC Name |
2-amino-1-[2-(methylsulfanylmethyl)pyrrolidin-1-yl]propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2OS.ClH/c1-7(10)9(12)11-5-3-4-8(11)6-13-2;/h7-8H,3-6,10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUFHNPDKCHFDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1CSC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-[2-(methylsulfanylmethyl)pyrrolidin-1-yl]propan-1-one;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methylpropyl 4-[(2-hydroxycyclohexyl)amino]piperidine-1-carboxylate](/img/structure/B7632422.png)

![N-[(7-methoxy-1-benzofuran-2-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B7632435.png)
![2-[4-[[3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-yl]amino]phenyl]ethanol](/img/structure/B7632440.png)
![N-[4-fluoro-3-(spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylamino)phenyl]acetamide](/img/structure/B7632455.png)

![2-Amino-1-[2-(furan-2-yl)-4-methylpiperidin-1-yl]-2-phenylethanone;hydrochloride](/img/structure/B7632471.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-2,2-dimethylbutanamide;hydrochloride](/img/structure/B7632477.png)




![1,3-Diethyl-2-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]guanidine](/img/structure/B7632503.png)
![N-[4-[[1-(2-chlorophenyl)piperidin-3-yl]amino]cyclohexyl]acetamide](/img/structure/B7632517.png)